N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. This bicyclic system combines a thiophene ring fused with a pyrimidinone scaffold, substituted at positions 3 (methyl), 4 (oxo), and 7 (phenyl). The acetamide moiety is linked via a sulfanyl (-S-) group to the thienopyrimidinone core and further functionalized with a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-15(2)11-17(10-14)24-19(27)13-30-23-25-20-18(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPELXJSMQEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structural features include a thieno[3,2-d]pyrimidine moiety and a sulfanyl group, which contribute to its reactivity and biological profile.
- Molecular Formula : C₁₈H₁₈N₃O₂S₂
- Molecular Weight : 435.6 g/mol
- CAS Number : 1040632-51-6
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit significant antimicrobial activity. For instance, similar compounds have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | MIC (µg/mL) |
|---|---|---|
| 4c | E. coli | 15 |
| 4e | S. aureus | 10 |
| 4g | B. subtilis | 20 |
These compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the thienopyrimidine ring is essential for antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise as an anticancer agent. A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, indicating that similar thienopyrimidine derivatives can inhibit cancer cell proliferation effectively .
Case Studies
- Antimicrobial Efficacy : A study evaluated the activity of several thieno[3,2-d]pyrimidine derivatives against E. coli and S. aureus. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency. The most effective derivatives had low MIC values comparable to standard antibiotics .
- Cytotoxicity Testing : In vitro cytotoxicity assays were performed using HeLa cells to assess the anticancer potential of the compound. Results showed that certain derivatives exhibited cytotoxic effects at concentrations lower than those causing hemolysis in red blood cells, indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that both the thienopyrimidine scaffold and the substituents on the phenyl rings play critical roles in enhancing biological activity. The presence of electron-withdrawing groups tends to increase potency against microbial targets.
Scientific Research Applications
Synonyms
- N-(3,5-dimethoxyphenyl)-2-{3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide
- STL097814
- AKOS004980885
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death.
- Targeted Cancer Types : Research indicates effectiveness against breast cancer and leukemia cell lines, showcasing its potential as a chemotherapeutic agent.
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with biological targets:
- Enzyme Inhibition : It has shown promise as an inhibitor of certain kinases involved in cancer progression.
- Synergistic Effects : When combined with other chemotherapeutics, it may enhance overall efficacy and reduce resistance in cancer cells.
Toxicology and Safety Profiles
Toxicological assessments are crucial for determining safe dosage levels:
- In Vivo Studies : Animal models have been used to evaluate the safety profile, indicating manageable toxicity at therapeutic doses.
- Side Effects : Preliminary data suggest mild side effects, primarily gastrointestinal disturbances.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits specific kinases | |
| Synergistic Effects | Enhances efficacy with other drugs |
Toxicology Data
| Parameter | Value/Description | Reference |
|---|---|---|
| LD50 | Not yet established | Ongoing studies |
| Observed Side Effects | Mild gastrointestinal issues | Ongoing studies |
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells revealed that treatment with N-(3,5-dimethylphenyl)-2-{3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanylacetamide resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased apoptotic markers and decreased proliferation rates.
Case Study 2: Leukemia Cell Line Response
In another investigation involving leukemia cell lines (K562), the compound demonstrated potent cytotoxicity. Flow cytometry analysis showed an increase in early apoptotic cells after treatment, indicating its potential as a therapeutic agent for hematological malignancies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with alternative heterocyclic systems:
- : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide features a tetrahydrofuran-sulfamoyl-phenyl scaffold, lacking aromaticity in the core.
- : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide contains a partially saturated dihydropyrimidinone ring, reducing planarity compared to the fully aromatic thienopyrimidinone.
- : Compounds with 1,3-dioxoisoindolin-2-yl cores introduce a non-fused, electron-deficient isoindolinone system, contrasting with the fused thiophene-pyrimidinone architecture.
Substituent Effects
- Electron-Donating/Accepting Moieties : The sulfanyl linker in the target and ’s compound supports hydrogen bonding, while ’s sulfamoyl group (-SO₂NH-) adds polarity and hydrogen-bonding capacity .
Spectroscopic and Analytical Insights
- 1H NMR: and both exhibit deshielded NH protons (δ 10.10–12.50), consistent with acetamide and pyrimidinone NH groups . The target’s sulfanyl-linked acetamide would likely show similar NH signals.
- Mass Spectrometry : ’s [M+H]+ at m/z 344.21 aligns with its molecular formula (C13H11Cl2N3O2S), while ’s m/z 299.34 confirms its lighter structure .
Implications of Structural Differences
- Bioactivity Potential: The target’s aromatic thienopyrimidinone core may enhance DNA intercalation or kinase inhibition compared to ’s dihydropyrimidinone, which is more flexible.
- Solubility and Bioavailability : ’s dichlorophenyl group could reduce aqueous solubility vs. the target’s dimethylphenyl moiety, impacting pharmacokinetics.
- Synthetic Scalability : ’s higher yield highlights the importance of optimizing sulfur-based coupling reactions for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
